Methyl 5-[[1,4-bis(benzenesulfonyl)piperazine-2-carbonyl]amino]-2-chlorobenzoate
Description
Methyl 5-({[1,4-bis(phenylsulfonyl)-2-piperazinyl]carbonyl}amino)-2-chlorobenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzoate core substituted with a chlorinated group and a piperazine moiety, which is further functionalized with phenylsulfonyl groups. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
methyl 5-[[1,4-bis(benzenesulfonyl)piperazine-2-carbonyl]amino]-2-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN3O7S2/c1-36-25(31)21-16-18(12-13-22(21)26)27-24(30)23-17-28(37(32,33)19-8-4-2-5-9-19)14-15-29(23)38(34,35)20-10-6-3-7-11-20/h2-13,16,23H,14-15,17H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRUPDFOTMUCGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)NC(=O)C2CN(CCN2S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[[1,4-bis(benzenesulfonyl)piperazine-2-carbonyl]amino]-2-chlorobenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Piperazine Core: The piperazine ring is functionalized with phenylsulfonyl groups through a sulfonylation reaction. This step involves the reaction of piperazine with phenylsulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Benzoate Derivative: The functionalized piperazine is then coupled with a benzoate derivative. This step often involves the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Chlorination: The final step involves the chlorination of the benzoate core, which can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-({[1,4-bis(phenylsulfonyl)-2-piperazinyl]carbonyl}amino)-2-chlorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorinated benzoate core can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The phenylsulfonyl groups can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atoms.
Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under anhydrous conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products Formed
Substitution: Products will vary depending on the nucleophile used, resulting in different substituted benzoate derivatives.
Oxidation: Sulfone or sulfoxide derivatives may be formed.
Reduction: Reduced forms of the phenylsulfonyl groups, such as thiols or sulfides, can be obtained.
Hydrolysis: Carboxylic acids and amines are the primary products.
Scientific Research Applications
Methyl 5-({[1,4-bis(phenylsulfonyl)-2-piperazinyl]carbonyl}amino)-2-chlorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Methyl 5-[[1,4-bis(benzenesulfonyl)piperazine-2-carbonyl]amino]-2-chlorobenzoate involves its interaction with specific molecular targets. The compound’s phenylsulfonyl groups can interact with enzyme active sites, potentially inhibiting their activity. The piperazine moiety may facilitate binding to receptors or transport proteins, modulating their function. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-({[1,4-bis(phenylsulfonyl)-2-piperazinyl]carbonyl}amino)-2-fluorobenzoate: Similar structure but with a fluorine atom instead of chlorine.
Methyl 5-({[1,4-bis(phenylsulfonyl)-2-piperazinyl]carbonyl}amino)-2-bromobenzoate: Similar structure but with a bromine atom instead of chlorine.
Methyl 5-({[1,4-bis(phenylsulfonyl)-2-piperazinyl]carbonyl}amino)-2-iodobenzoate: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
The uniqueness of Methyl 5-[[1,4-bis(benzenesulfonyl)piperazine-2-carbonyl]amino]-2-chlorobenzoate lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the chlorinated benzoate core, combined with the phenylsulfonyl-functionalized piperazine, makes it a versatile compound for various applications in research and industry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
